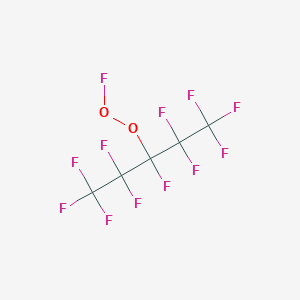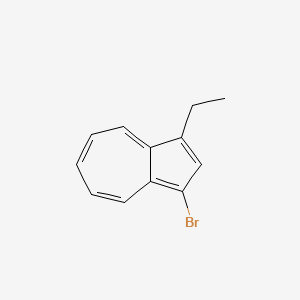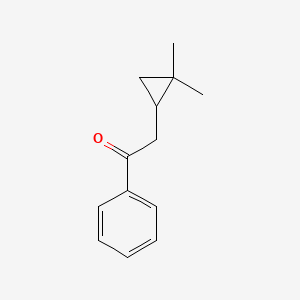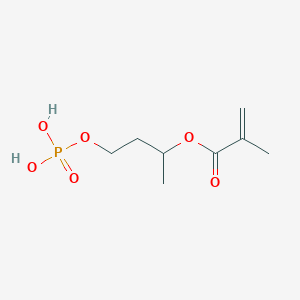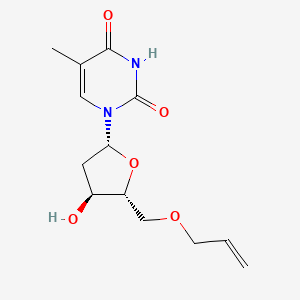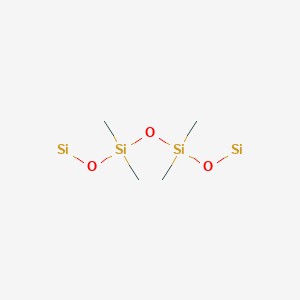
Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester is a chemical compound with the molecular formula C11H7F3O3SThis compound is characterized by the presence of a trifluoromethanesulfonate group attached to a naphthalene ring, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester typically involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones.
Reduction Reactions: The compound can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Major products are naphthoquinones and their derivatives.
Reduction Reactions: Products include dihydronaphthalene derivatives.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the naphthalene ring. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-nitro-2-naphthalenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 1-bromo-2-naphthalenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-hydroxy-2-naphthalenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(2-naphthalenyl)-2-oxoethyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and selectivity in chemical reactions. Its trifluoromethanesulfonate group is a particularly strong leaving group, making it highly effective in nucleophilic substitution reactions .
Properties
CAS No. |
817160-35-3 |
|---|---|
Molecular Formula |
C13H9F3O4S |
Molecular Weight |
318.27 g/mol |
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H9F3O4S/c14-13(15,16)21(18,19)20-8-12(17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 |
InChI Key |
LHDMVKWHNDYHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


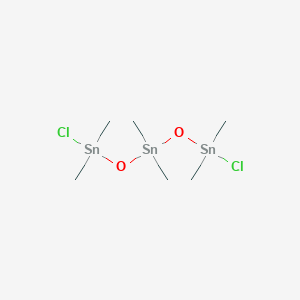

![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
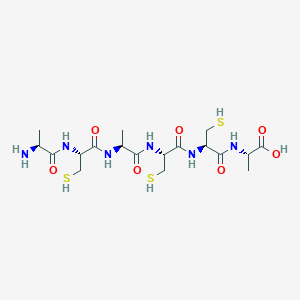
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
